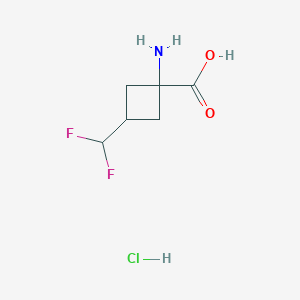

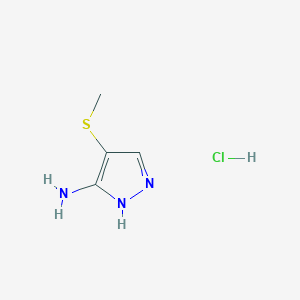

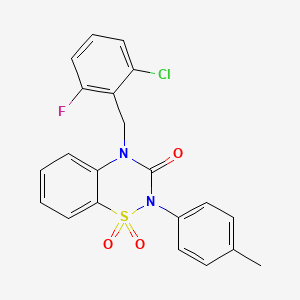

![molecular formula C17H19N3O3 B2515492 N-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034484-99-4](/img/structure/B2515492.png)

N-((2,3-二氢苯并[b][1,4]二噁英-2-基)甲基)-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides, including compounds with electrophysiological activity, has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and evaluated for their cardiac electrophysiological activity, with some compounds showing potency comparable to sematilide, a selective class III agent . Another study reported the synthesis of a new series of benzo[d]imidazole derivatives, which were evaluated for their antioxidant and antimicrobial activities . These syntheses often involve multi-step reactions, starting from readily available precursors, and may include the formation of Schiff's bases, reactions with carboxylic acids, and other typical organic transformations.

Molecular Structure Analysis

The molecular structure of compounds within the benzo[d]imidazole class can be complex, with various substituents affecting their biological activity. For example, the presence of a 1H-imidazol-1-yl moiety has been found to be a viable replacement for other functional groups to produce class III electrophysiological activity . The configuration around double bonds and the overall stereochemistry can significantly influence the biological properties of these molecules, as seen in the synthesis of dihydrobenzo[1,4]dioxine derivatives, where a significant degree of stereoselectivity was observed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]imidazole derivatives are diverse and can include aminocarbonylation, cyclization, and conjugate addition reactions. For instance, a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reaction was used to synthesize dihydrobenzo[1,4]dioxine derivatives from 2-prop-2-ynyloxyphenols . These reactions are often catalyzed by transition metals and may require specific conditions, such as high pressure and temperature, to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, stability, and reactivity. For example, the introduction of a 1H-imidazol-1-yl group can enhance the electrophysiological activity of benzamide derivatives . The antioxidant and antimicrobial activities of these compounds are also related to their chemical structure, as demonstrated by the structure-activity relationships and molecular docking studies .

科学研究应用

合成与结构表征

新型杂环化合物的合成,包括咪唑和苯并咪唑,通常涉及复杂的反应,这些反应可以产生具有显着生物活性的化合物。例如,多核杂环化合物的合成,如咪唑并[4,5-g][3,1]苯并噁嗪酮和咪唑并[4,5-g]喹唑啉酮,证明了该化学空间中化合物的化学多功能性和药理应用潜力 (Alkhader et al., 1979).

新型二氢苯并[二噁英]衍生物合成路线的开发,如 2-丙-2-炔氧基酚串联钯催化的氧化氨基羰基化环化反应,突出了生产可能具有显着生物特性的复杂分子的复杂化学 (Gabriele et al., 2006).

潜在生物学应用

苯并咪唑和咪唑家族中的化合物已被探索用于各种生物活性,包括抗肿瘤、抗菌和抗病毒特性。例如,取代的 3,4-二氢-和 1,2,3,4-四氢-苯并[4,5]咪唑并[1,2-a]嘧啶衍生物已显示出不同程度的抗肿瘤活性,表明了这些化合物的潜在治疗应用 (Abdel-Hafez, 2007).

从内生链霉菌属物种中设计和合成新的苯甲酰胺衍生物,展示了抗菌和抗氧化活性,表明此类化合物在药物应用中的巨大潜力以及天然产物化学在药物发现中的重要性 (Yang et al., 2015).

作用机制

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of intramolecular aromatic electrophilic substitution . This involves the opening and re-closing of the 1,4-naphthodioxane ring .

Biochemical Pathways

It’s hypothesized that the compound could influence pathways involving the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .

Result of Action

Based on its structural similarity to other compounds, it may have potential therapeutic applications .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-17(11-5-6-13-14(7-11)20-10-19-13)18-8-12-9-22-15-3-1-2-4-16(15)23-12/h1-4,10-12H,5-9H2,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVRIJCAVHHSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)NCC3COC4=CC=CC=C4O3)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

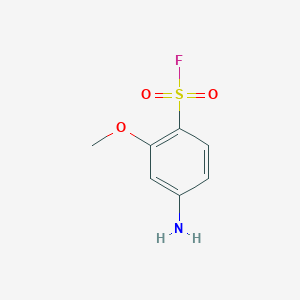

![N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide](/img/structure/B2515412.png)

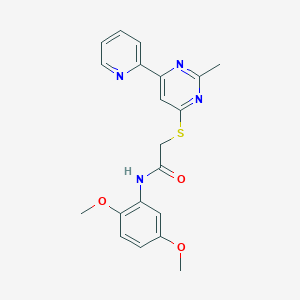

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2515415.png)

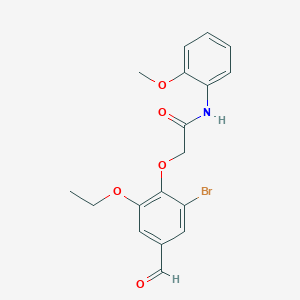

![2-{2-[(Morpholin-4-yl)methyl]-4-oxo-3,4-dihydroquinazolin-3-yl}ethanethioamide](/img/structure/B2515418.png)

![7-(4-fluorophenyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2515425.png)

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)